Egfr T790M/L858R-IN-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Egfr T790M/L858R-IN-3 is a compound designed to target specific mutations in the epidermal growth factor receptor (EGFR), namely T790M and L858R. These mutations are commonly associated with resistance to first and second-generation tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC) patients . The compound aims to overcome this resistance and provide a more effective treatment option for patients with these mutations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Egfr T790M/L858R-IN-3 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Advanced techniques like continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .
Analyse Chemischer Reaktionen
Types of Reactions
Egfr T790M/L858R-IN-3 undergoes several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include various intermediates that are further processed to yield the final compound, this compound. These intermediates often contain functional groups like hydroxyl, amino, and carboxyl groups .
Wissenschaftliche Forschungsanwendungen
Egfr T790M/L858R-IN-3 has a wide range of scientific research applications, including:
Wirkmechanismus
Egfr T790M/L858R-IN-3 exerts its effects by selectively inhibiting the activity of mutant EGFR proteins. The compound binds to the ATP-binding site of the receptor, preventing its activation and subsequent signal transduction. This inhibition leads to reduced cell proliferation, increased apoptosis, and decreased tumor growth . The molecular targets and pathways involved include the MAPK, PI3K/Akt, and JAK/STAT pathways .
Vergleich Mit ähnlichen Verbindungen
Egfr T790M/L858R-IN-3 is unique in its ability to selectively target both T790M and L858R mutations, which are known to confer resistance to earlier generations of TKIs. Similar compounds include:
Osimertinib: A third-generation TKI that also targets T790M mutations but has different binding affinities and selectivity profiles.
Gefitinib: A first-generation TKI that is effective against certain EGFR mutations but not the T790M mutation.
This compound stands out due to its dual-targeting capability and potential for reduced side effects compared to other TKIs .
Eigenschaften
Molekularformel |
C28H32ClN7O2S2 |
---|---|
Molekulargewicht |
598.2 g/mol |
IUPAC-Name |
2-chloro-N-[5-[[4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)thieno[3,2-d]pyrimidin-2-yl]amino]-2-[2-(dimethylamino)ethyl-methylamino]-4-methoxyphenyl]prop-2-enamide |
InChI |
InChI=1S/C28H32ClN7O2S2/c1-17(29)27(37)30-20-14-21(23(38-5)15-22(20)35(4)11-10-34(2)3)32-28-31-19-8-13-40-25(19)26(33-28)36-9-6-24-18(16-36)7-12-39-24/h7-8,12-15H,1,6,9-11,16H2,2-5H3,(H,30,37)(H,31,32,33) |
InChI-Schlüssel |
RMORHOLNXQHGPI-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCN(C)C1=CC(=C(C=C1NC(=O)C(=C)Cl)NC2=NC3=C(C(=N2)N4CCC5=C(C4)C=CS5)SC=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.